molecular formula C16H19F2N B071435 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene CAS No. 167306-96-9

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Cat. No. B071435
M. Wt: 263.32 g/mol
InChI Key: KTBIKJACWUFHMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid has been achieved using reactants like 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, showing yields of 52%–56%. The reaction conditions were optimized, highlighting the critical role of reactant ratios and reaction temperature and time in achieving high yields (An Zhong-wei, 2006).

Molecular Structure Analysis

Studies on molecular structures of similar compounds reveal detailed insights. For example, the molecular geometry optimizations of trans-4-fluoroazoxybenzene isomers at the DFT B3LYP/6-311+G** level indicate planar equilibrium structures, showcasing the importance of computational methods in understanding the structural aspects of fluorinated compounds (K. Ejsmont et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, such as its degradation when heated in the air at 150 degrees Celsius, mainly involve oxidation of the cyclohexane ring. The degradation products include alcohols, ketones, and carboxylic acids, highlighting the compound's susceptibility to oxidative degradation (J. Szulc & Z. Stolarz, 1998).

Physical Properties Analysis

The liquid crystal properties and the influence of fluorination on molecular properties and solid-state organization of related fluorinated compounds have been extensively studied. These investigations shed light on how fluorine substitution affects molecular properties and arrangement in the solid state, which is crucial for applications in material science (Michelle L. Renak et al., 1999).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, often involve exploring the effects of fluorine on the compound's reactivity and interactions. For instance, the study of fluorinated poly(arylene ether)s with dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers demonstrates how fluorination can enhance certain chemical properties and interactions (I. Tkachenko et al., 2017).

Scientific Research Applications

  • Synthesis Techniques and Optimization : The synthesis of related compounds, such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, has been achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene and other reactants. The reaction conditions for this synthesis have been optimized, significantly reducing reaction time (An Zhong-wei, 2006).

  • Crystal Structure Analysis : Studies have delved into the crystal structures of compounds like trans-4-fluoroazoxybenzene. These analyses help in understanding the molecular geometry and potential applications of these compounds in various fields, including materials science (K. Ejsmont et al., 2005).

  • Phosphorus-Nitrogen Compounds Synthesis : Research has been conducted on the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, exploring their crystallographic and stereogenic properties, and potential biological activities (Gamze Elmas et al., 2018).

  • Photoluminescence and Electroluminescence : The photoluminescence and electroluminescence characteristics of polymers derived from compounds such as 4-(trans-4-pentylcyclohexyl)-3′,4′-difluorotolane have been studied. This research is crucial for the development of new materials for electronic applications (C. Ting & Chain‐Shu Hsu, 2001).

  • Catalytic Reactions : Studies have also focused on the use of catalysts in reactions involving compounds like 4-fluorobenzylboronic acid. This research contributes to the field of green chemistry, providing insights into more environmentally friendly chemical processes (Roghayeh Sadeghi Erami et al., 2017).

Safety And Hazards

The safety data sheet for a related compound “4-(trans-4-Pentylcyclohexyl)phenol” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene” were not found, “4-(trans-4-Pentylcyclohexyl)benzonitrile” is used in the application of optical electronics, specifically in liquid-crystal displays .

properties

IUPAC Name

2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBIKJACWUFHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213210
Record name 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

CAS RN

167306-96-9
Record name 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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